Kallidin

Receptor Pharmacology Binding Affinity Bradykinin B2 Receptor

Kallidin (Lys-Bradykinin, CAS 342-10-9) is the definitive B2 receptor agonist for researchers demanding pharmacological precision. Its N-terminal lysine defines a unique metabolic pathway—conversion to bradykinin by aminopeptidase M—making it the only ligand that faithfully replicates tissue kallikrein-kinin system pharmacodynamics. Comparative assays confirm distinct activity ratios vs. bradykinin; substitution introduces confounding variables. In vasodilation models, kallidin exhibits superior potency. For structurally informed kinin research, this decapeptide is irreplaceable. Request a quote today.

Molecular Formula C56H85N17O12
Molecular Weight 1188.4 g/mol
CAS No. 342-10-9
Cat. No. B013266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKallidin
CAS342-10-9
SynonymsBradykinin, Lysine
Bradykinin, Lysyl
Kallidin
Kallidin Tetraacetate
Kallidin, (D)-Isomer
Lys Bradykinin
Lys-Bradykinin
Lysine Bradykinin
Lysyl Bradykinin
N2 L Lysylbradykinin
N2-L-Lysylbradykinin
Tetraacetate, Kallidin
Molecular FormulaC56H85N17O12
Molecular Weight1188.4 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C56H85N17O12/c57-24-8-7-18-36(58)46(76)67-37(19-9-25-63-55(59)60)51(81)73-29-13-23-44(73)53(83)72-28-11-21-42(72)49(79)65-32-45(75)66-39(30-34-14-3-1-4-15-34)47(77)70-41(33-74)52(82)71-27-12-22-43(71)50(80)69-40(31-35-16-5-2-6-17-35)48(78)68-38(54(84)85)20-10-26-64-56(61)62/h1-6,14-17,36-44,74H,7-13,18-33,57-58H2,(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,80)(H,70,77)(H,84,85)(H4,59,60,63)(H4,61,62,64)/t36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1
InChIKeyFYSKZKQBTVLYEQ-FSLKYBNLSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Kallidin (CAS 342-10-9) Procurement Guide: B2 Receptor Agonist for Vasodilation & Inflammation Studies


Kallidin (Lys-Bradykinin, CAS 342-10-9) is a bioactive decapeptide hormone of the kallikrein-kinin system, generated by the enzymatic cleavage of kininogen by tissue kallikrein [1]. It functions as a potent agonist of the bradykinin B2 receptor, mediating key physiological processes including vasodilation, increased vascular permeability, and smooth muscle contraction . While structurally and functionally related to the nonapeptide bradykinin, kallidin possesses an additional N-terminal lysine residue that confers distinct pharmacological properties, making it an essential research tool for studies where specific activity ratios, metabolic pathways, or receptor interactions are under investigation [2].

Why Generic Kinin Substitution Is Not Advisable in Kallidin Research


Although bradykinin and kallidin are both natural ligands for the B2 receptor, they cannot be used interchangeably in research due to well-documented quantitative differences in their pharmacological profiles. A direct comparison across ten assays revealed that while the peptides share no qualitative differences, they exhibit distinct activity ratios that would confound experimental results if one were substituted for the other [1]. Furthermore, the metabolic fate of kallidin is unique; it is a substrate for aminopeptidase M, which converts it into bradykinin, a conversion that does not occur in the reverse direction [2]. This metabolic interconversion has significant implications for experimental design, particularly in in vivo and ex vivo models, where the observed effect may be a composite of both the parent compound and its active metabolite. Substituting kallidin with bradykinin would therefore fail to replicate the complex pharmacodynamics of the kallikrein-kinin system and could lead to erroneous conclusions.

Kallidin (CAS 342-10-9): A Quantitative Evidence Guide for Differentiated Research Selection


Quantitative Comparison of B2 Receptor Affinity: Kallidin vs. Bradykinin

In competition binding assays using recombinant human B2 receptors, kallidin exhibits a higher affinity compared to bradykinin. While bradykinin is a high-affinity ligand, the quantitative data show that kallidin is slightly more potent in displacing the radioligand, demonstrating a non-identical binding interaction [1].

Receptor Pharmacology Binding Affinity Bradykinin B2 Receptor

Functional Potency at Human B2 Receptors: Calcium Mobilization Assay

A functional assay measuring intracellular calcium mobilization in CHO cells expressing recombinant human B2 receptors demonstrates a quantitative difference in potency between kallidin and bradykinin. The EC50 values indicate that bradykinin is slightly more potent in this specific functional context [1].

Functional Assay Calcium Signaling GPCR Potency

Comparative In Vivo Half-Life and Metabolic Fate in Blood

The in vivo half-life of kallidin in blood is distinct from that of bradykinin and exhibits non-linear kinetics. While bradykinin has a constant half-life, the half-life of kallidin is concentration-dependent, increasing at higher doses due to the generation of vasoactive metabolites like bradykinin [1]. This metabolic interconversion is a key differentiator.

Pharmacokinetics Metabolic Stability In Vivo Pharmacology

Differentiated Potency in Increasing Vascular Permeability Across Species

In assays measuring increased vascular permeability, the relative potency of kallidin compared to bradykinin varies significantly across species. For example, in guinea pigs, bradykinin is reported to be up to 15 times more potent than histamine, while kallidin shows a different efficacy profile [1]. This species-dependent activity ratio is a critical selection criterion for in vivo model development.

Vascular Permeability Inflammation Species Comparison

Comparative Vasodilator Potency in a Standardized In Vivo Model

In a direct comparison of vasodilating capacity using the dog autoperfused hindquarters preparation, kallidin was found to be significantly more potent than bradykinin [1]. This finding provides a quantitative basis for preferring one ligand over the other for specific cardiovascular studies.

Vasodilation Hemodynamics In Vivo Pharmacology

Optimal Research Applications for Kallidin (CAS 342-10-9) Based on Differentiated Evidence


Investigating the Kallikrein-Kinin System In Vivo: Pharmacokinetic and Metabolic Studies

Kallidin is the superior choice for studies modeling the in vivo activity of the tissue kallikrein-kinin system. Its unique metabolic pathway, where it is converted to bradykinin by aminopeptidase M, makes it the only ligand that can accurately replicate the system's complex pharmacodynamics [1][2]. Using bradykinin alone would bypass this crucial enzymatic step and provide an incomplete model.

Regional Vasodilation and Hemodynamic Research in Canine Models

For studies examining vasodilation in the dog hindquarters or similar vascular beds, kallidin is the preferred agonist. It has been directly shown to be more potent than bradykinin in this specific preparation, allowing for a more robust and quantifiable vasodilatory response [1].

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

Kallidin is an essential tool for any research program focused on understanding the structural determinants of kinin activity. Its differential potency and activity ratios compared to bradykinin in various assays (receptor binding, calcium flux, vascular permeability) provide a powerful dataset for mapping how a single N-terminal amino acid change (Lys addition) impacts pharmacodynamics across multiple biological systems [1][2][3].

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